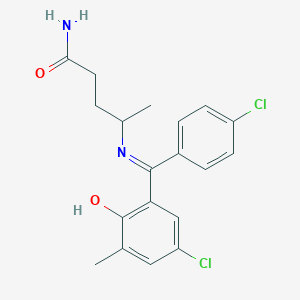
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as Schiff bases, which are characterized by the presence of an imine functional group (-C=N-) and have been shown to possess a broad range of biological activities.
作用機序
The mechanism of action of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, it has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately apoptosis.
生化学的および生理学的効果
Studies have shown that 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide can modulate various biochemical and physiological processes in cells. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis. Additionally, it has been shown to induce the expression of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells against oxidative stress.
実験室実験の利点と制限
One advantage of using 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, it has been shown to possess a broad spectrum of activity against various cancer cell types. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide. One area of interest is its potential as a combination therapy with other anticancer agents, which may enhance its efficacy and reduce toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, there is potential for the development of derivatives of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide with improved pharmacological properties.
合成法
The synthesis of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide is typically achieved through a multi-step process involving the reaction of 5-chloro-2-hydroxy-3-methylbenzaldehyde with 4-chlorobenzylamine to form the corresponding Schiff base. This intermediate is then reacted with pentanoyl chloride to yield the final product.
科学的研究の応用
The potential therapeutic applications of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide have been the subject of numerous studies. One area of research has focused on its potential as an anticancer agent, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
特性
CAS番号 |
104775-04-4 |
|---|---|
製品名 |
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide |
分子式 |
C19H20Cl2N2O2 |
分子量 |
379.3 g/mol |
IUPAC名 |
4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]pentanamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-11-9-15(21)10-16(19(11)25)18(13-4-6-14(20)7-5-13)23-12(2)3-8-17(22)24/h4-7,9-10,12,25H,3,8H2,1-2H3,(H2,22,24) |
InChIキー |
FYDZOPPVCGTPEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(=NC(C)CCC(=O)N)C2=CC=C(C=C2)Cl)Cl |
正規SMILES |
CC1=CC(=CC(=C1O)C(=NC(C)CCC(=O)N)C2=CC=C(C=C2)Cl)Cl |
同義語 |
4-[[(E)-(3-chloro-5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-(4-chlor ophenyl)methyl]amino]pentanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




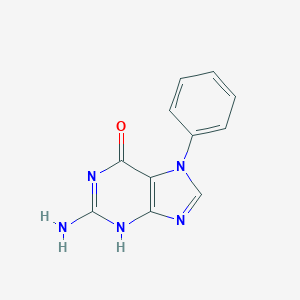
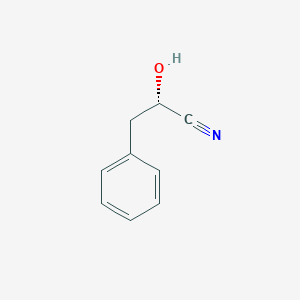
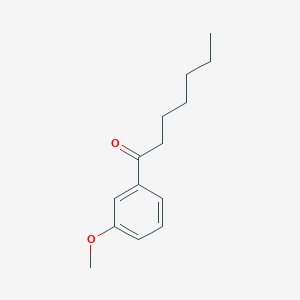
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
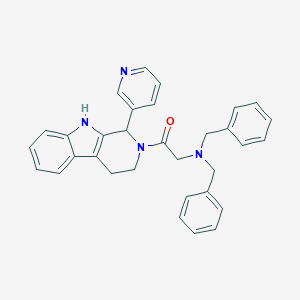
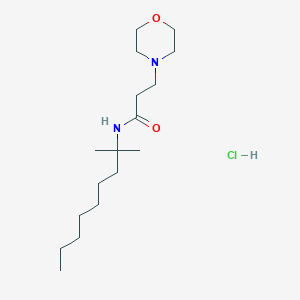
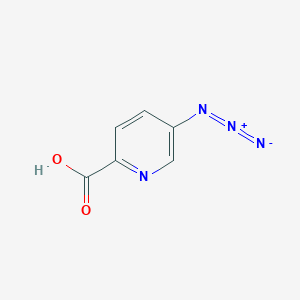



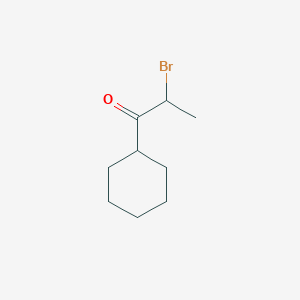

![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)